molecular formula C23H18BrN3OS B2666046 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-98-4

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2666046
CAS RN: 540498-98-4
M. Wt: 464.38
InChI Key: ZLSZAAPUGBLFNO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the triazole family, which is known for its diverse biological activities. The purpose of

Scientific Research Applications

Synthesis of Novel Derivatives

The compound 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone serves as a precursor in the synthesis of various novel derivatives with potential biological activities. For example, the interaction of 4-aminoacetophenone with p-tolyl sulphonamide has led to the development of thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, exhibiting anticancer properties against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).

Antimicrobial and Anti-inflammatory Activities

Derivatives of the compound have been synthesized to explore their antimicrobial and anti-inflammatory properties. For instance, S-alkylated derivatives have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Asymmetric Reduction and Molecular Docking Studies

The compound has been utilized in the asymmetric reduction of ketones to secondary alcohols, demonstrating its potential in enantioselective synthesis, which is crucial for drug development (Thvedt et al., 2011). Additionally, molecular docking studies have suggested inhibitory activity against therapeutic targets, indicating its potential as an anti-neoplastic agent (Mary et al., 2015).

Synthesis of Poly(Ether Ketone)s with Pendant Functional Groups

Further, the synthesis of branched poly(ether ketone)s with pendant functional groups based on similar structures demonstrates the compound's versatility in material science, potentially leading to new materials with specific properties (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).

properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZAAPUGBLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

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